B1574718 DS-7423

DS-7423

カタログ番号 B1574718
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

科学的研究の応用

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), shows significant antitumor activity in ovarian clear cell adenocarcinomas (OCCA). This is achieved through the potent inhibition of PI3Kα and mTOR, along with other isoforms of class I PI3K. DS-7423 exhibits a strong anti-tumor effect on OCCA cell lines and suppresses tumor growth in mouse xenograft models. Notably, DS-7423-mediated apoptosis is more effective in cell lines without TP53 mutations, suggesting its potential as a targeted therapy for OCCA (Kashiyama et al., 2014).

Clinical Trial in Japanese Patients with Advanced Solid Tumors

A phase I clinical trial of DS-7423 in Japanese patients with advanced solid tumors aimed to assess its safety, pharmacokinetics, and pharmacodynamics. The trial involved dose-escalation studies with varying dosages, and the results demonstrated the tolerability of DS-7423 with evidence of anticancer activity and disease stabilization. This trial highlights the potential of DS-7423 as a novel inhibitor of PI3K/mTOR in treating solid tumors (Yokota et al., 2014).

Global Harmonization of Phase I Oncology Trials

Another study called for global harmonization of phase I oncology trials, using DS-7423 as a reference. This study compared the results of first-in-human phase I studies of DS-7423 conducted in the United States and Japan. It emphasized the need for consistent methodologies across different populations to ensure safety and efficacy in the development of novel cancer therapies (Yokota et al., 2017).

特性

製品名

DS-7423

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DS7423;  DS 7423;  DS-7423

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。